3-Formylphenyl 1,3-benzodioxole-5-carboxylate
CAS No.:
Cat. No.: VC13328907
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10O5 |
|---|---|
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | (3-formylphenyl) 1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2 |
| Standard InChI Key | LYUXOARJHDOXIV-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound consists of two primary components:
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A 1,3-benzodioxole ring (a fused bicyclic structure with two oxygen atoms at positions 1 and 3).
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A 3-formylphenyl group linked via an ester bond to the carboxylate group at position 5 of the benzodioxole ring .
Key structural descriptors:
Physicochemical Properties
The compound’s reactivity is influenced by the electron-withdrawing ester and formyl groups, making it susceptible to nucleophilic attack at the carbonyl centers .
Synthesis and Reaction Pathways
Synthetic Strategies
The ester is synthesized through acid-catalyzed esterification between 1,3-benzodioxole-5-carboxylic acid and 3-formylphenol. Alternative routes may involve:
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Activation of the carboxylic acid using reagents like oxalyl chloride or carbodiimides.
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Coupling with 3-formylphenol in the presence of a base (e.g., triethylamine) to facilitate ester bond formation .
Example procedure (adapted from analogous syntheses):
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Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.
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Add oxalyl chloride (1.2 equiv) dropwise under nitrogen, stir at room temperature for 1 hour.
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Add 3-formylphenol (1.1 equiv) and triethylamine (2.0 equiv), reflux for 4 hours.
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Purify via silica gel chromatography (hexane/ethyl acetate = 10:1) .
Reaction Mechanisms
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Esterification: Proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-formylphenol attacks the activated carbonyl of the acid chloride .
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Side Reactions: Competing hydrolysis of the acid chloride or over-oxidation of the formyl group may occur without strict anhydrous conditions .
Applications in Research
Pharmaceutical Intermediates
The compound’s benzodioxole core is structurally analogous to bioactive molecules. For example:
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Anticancer Agents: Benzodioxole derivatives exhibit inhibitory activity against VEGFR-2 and other kinase targets .
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Antimicrobial Scaffolds: The formyl group enables Schiff base formation, a common strategy in antimicrobial drug design .
Materials Science
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Polymer Precursors: The ester and formyl groups serve as crosslinking sites in polymer synthesis.
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Coordination Chemistry: The formyl moiety can act as a ligand for metal-organic frameworks (MOFs) .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Wear nitrile gloves and lab coat |
| Eye Damage (H319) | Use safety goggles |
| Respiratory Irritation (H335) | Work in a fume hood |
Future Directions
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